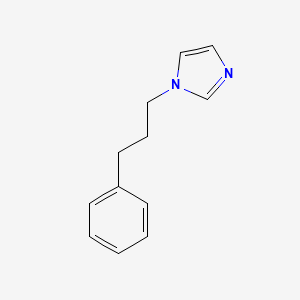

1-(3-phenylpropyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylpropyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-12(6-3-1)7-4-9-14-10-8-13-11-14/h1-3,5-6,8,10-11H,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGQVFKVBFAACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303800 | |

| Record name | 1-(3-Phenylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-92-6 | |

| Record name | 1-(3-Phenylpropyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56643-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Phenylpropyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056643926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Phenylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-PHENYLPROPYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM36UNV3LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3 Phenylpropyl 1h Imidazole and Its Analogues

Established Synthetic Routes for the Imidazole (B134444) Core

The construction of the imidazole nucleus is a well-established field, with several named reactions providing reliable access to this heterocyclic system. These methods are foundational for the subsequent synthesis of more complex derivatives.

Glyoxal-Based Condensation Strategies

The Debus synthesis, first reported in 1858, is a classic method for imidazole formation that utilizes the condensation of glyoxal (B1671930), formaldehyde, and ammonia (B1221849). nih.govresearchgate.net While this method is historically significant and still employed for creating C-substituted imidazoles, it often suffers from low yields. nih.gov A variation of this, known as the Debus-Radziszewski imidazole synthesis, is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgscribd.com This approach is commercially viable for producing a variety of imidazole compounds. wikipedia.orgscribd.com

Modern adaptations of glyoxal-based syntheses have focused on improving yields and reaction conditions. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the preparation of 2,4,5-trisubstituted imidazoles from 1,2-diketones, aldehydes, and ammonium (B1175870) acetate. ijprajournal.com Research has also explored the reaction of glyoxal with ammonium salts in aqueous solutions at neutral pH as an environmentally friendly synthetic route. rsc.org

Radziszewski and Wallach Syntheses Variations

The Radziszewski synthesis involves the reaction of a dicarbonyl compound, such as glyoxal or a-diketones, with an aldehyde in the presence of ammonia. Formamide can be used as a substitute for ammonia. This method is particularly useful for the synthesis of tri- and tetra-substituted imidazoles. eurekaselect.com The reaction proceeds through the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, which then condenses with the aldehyde. scribd.com

The Wallach synthesis provides a route to chloro-substituted imidazoles. pharmaguideline.com It involves the treatment of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride or phosphorus oxychloride to form a chlorine-containing intermediate, which is subsequently reduced with hydroiodic acid to yield the imidazole derivative. pharmaguideline.comiiste.org For example, N,N'-dimethyloxamide can be converted to N-methylimidazole through this process. iiste.org Kinetic and labeling experiments suggest the mechanism involves a nitrilium ylide species. rsc.org

| Synthetic Method | Reactants | Key Features | Typical Products |

| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | Foundational method, often low yields | Imidazole and C-substituted imidazoles nih.govresearchgate.net |

| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia/Formamide | Good for tri- and tetra-substituted imidazoles | Substituted imidazoles eurekaselect.com |

| Wallach Synthesis | N,N'-disubstituted oxamide, PCl5/POCl3, HI | Produces chloro-imidazoles | 1,2-disubstituted chloroimidazoles pharmaguideline.com |

N-Alkylation Strategies for 1-(3-Phenylpropyl)-1H-Imidazole

Once the imidazole core is synthesized, the introduction of the 3-phenylpropyl group at the N-1 position is a crucial step. This is typically achieved through N-alkylation reactions.

Direct N-Alkylation Approaches

Direct N-alkylation of the imidazole ring is a common and straightforward method. This typically involves reacting imidazole with an appropriate alkylating agent, such as (3-bromopropyl)benzene (B42933) or a similar 3-phenylpropyl halide, in the presence of a base. researchgate.net Phase-transfer catalysis (PTC) has been effectively used for the N-alkylation of imidazole, allowing the reaction to proceed under mild conditions, often without a solvent. researchgate.net The choice of base and solvent can significantly influence the regioselectivity of the alkylation in unsymmetrically substituted imidazoles. otago.ac.nz For instance, alkylation in basic media generally follows SE2cB kinetics, where steric and electronic factors of the substituents play a crucial role. otago.ac.nz

Precursor-Mediated N-Substitution Reactions

In some cases, the 3-phenylpropyl group is introduced via a precursor molecule that is later transformed. For example, a synthetic strategy for related compounds involved the preparation of a 4-chloro-1-(3-phenylpropyl)- pharmaguideline.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinoxaline intermediate, which could then be further functionalized. eurekaselect.com Another approach involves the reaction of imidazole with acrylonitrile (B1666552) to form N-cyanoethylimidazole, which can then be reduced to N-(3-aminopropyl)imidazole. google.com This aminopropyl derivative could potentially be further modified to yield the desired 3-phenylpropyl substituent.

Synthesis of Advanced Derivatives and Precursors

The synthesis of advanced derivatives of this compound often involves the introduction of additional functional groups onto the imidazole ring or the phenylpropyl side chain. For example, regioselective sequential arylation of all three C-H bonds of the imidazole core has been achieved using palladium catalysis, allowing for the synthesis of complex mono-, di-, and triarylimidazoles. nih.gov The use of a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group can facilitate this process by enabling a "SEM-switch" to control the site of arylation. nih.gov

Introduction of Azido (B1232118) Moieties

The introduction of azido groups into imidazole precursors or related compounds is a key strategy for synthesizing a variety of heterocyclic structures. α-Azido ketones, in particular, serve as versatile building blocks in the synthesis of imidazole derivatives. nih.gov For instance, phenacyl azide (B81097) and related α-azido ketones have been shown to lose nitrogen upon heating, leading to the formation of substituted imidazoles. nih.gov

One notable method involves the electrochemical reduction of α-azido ketones, which yields 2-aroyl-4-arylimidazoles in good yields. nih.gov Another approach utilizes the pyrolysis of phenacyl azide, which proceeds through a phenylglyoxal (B86788) imino derivative intermediate to form 2-benzoyl-4-phenylimidazole. nih.gov Additionally, a one-pot synthesis of imidazole derivatives from α-azido ketones can be achieved using potassium ethyl xanthate as a catalyst. nih.gov The conversion of primary amines to azides through diazo-transfer reactions is another important technique, with reagents like imidazole-1-sulfonyl azide hydrogen sulfate (B86663) being significantly more stable and safer for this purpose. acs.org

The versatility of the azido group is further demonstrated in its use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to create more complex molecules. nih.govacs.org For example, 2α-azido-5α-cholestan-3-one can be reacted with various terminal alkynes to produce A-ring-substituted 1,2,3-triazolylcholestan-3-ones. nih.gov Furthermore, azido-modified disaccharide oxazolines have been synthesized and used as enzyme substrates for creating antibody-drug conjugates, highlighting the broad utility of azido-functionalized imidazoles in bioconjugation. nih.gov

Synthesis of Aryloxy- and Aryl-Substituted Analogues

The synthesis of aryloxy- and aryl-substituted imidazole analogues has been extensively explored, leading to compounds with a range of biological activities. A common route involves the N-alkylation of imidazole with appropriate aryl-containing electrophiles. For instance, 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles can be synthesized through the cyclo-condensation of N-acyl-N′-arylethylenediamines. researchgate.net

Ultrasound irradiation has been employed as an environmentally friendly method to promote the synthesis of (4 or 5)-aryl-2-aryloyl-(1H)-imidazoles in water, resulting in high yields and short reaction times. growingscience.com Another efficient method for creating 1-aroyl-3-aryl-4-substituted imidazole-2-thiones involves the cyclization of 1-aroyl-3-arylthioureas with carbonyl compounds in the presence of bromine and triethylamine. nih.gov

Researchers have also developed methods for the direct introduction of aryl groups onto the imidazole ring. For example, a copper-catalyzed reaction between N-substituted imidazoles and diaryliodonium salts provides a straightforward route to unsymmetrical aryl imidazolium (B1220033) salts. organic-chemistry.org

Table 1: Examples of Synthesized Aryl-Substituted Imidazole Analogues

| Compound Name | Starting Materials | Method | Reference |

|---|---|---|---|

| 1-Aroyl-3-aryl-4-substituted imidazole-2-thiones | 1-Aroyl-3-arylthioureas, carbonyl compounds | Cyclization with bromine and triethylamine | nih.gov |

| (4 or 5)-Aryl-2-aryloyl-(1H)-imidazoles | Arylglyoxal hydrates, ammonium acetate | Ultrasound irradiation in water | growingscience.com |

| 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles | N-Acyl-N′-arylethylenediamines | Cyclo-condensation | researchgate.net |

| Unsymmetrical aryl imidazolium salts | N-Substituted imidazoles, diaryliodonium salts | Copper-catalyzed arylation | organic-chemistry.org |

Preparation of Oximino Ester Derivatives

The preparation of oximino ester derivatives of imidazoles has gained attention due to their potential as intermediates in the synthesis of more complex molecules. One approach involves the reaction of α-hydroxylamino-oximes, which can be prepared from the reaction of a dimeric nitrosochloride with a hydroxylamine. google.com These intermediates can then undergo further transformations to yield various imidazole derivatives.

A notable application of oximino esters is in the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which provides an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org This method highlights the utility of oximino esters as reactive partners in cyclization reactions to form fused heterocyclic systems.

Incorporation into Complex Molecular Scaffolds

The 1H-imidazole moiety is a valuable building block for the construction of more complex molecular scaffolds with diverse biological activities. For example, this compound can be incorporated into larger structures through various synthetic strategies.

One such strategy involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with carboxylic acids to form amide-linked structures. This approach has been used to synthesize N-(3-(1H-Imidazol-1-yl)propyl)-5-(benzyloxy)-1H-indole-2-carboxamide, a potential heme oxygenase-1 (HO-1) inhibitor. nih.gov The synthesis involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before adding the imidazole-containing amine. nih.gov

Multicomponent reactions (MCRs) offer an efficient way to build complex scaffolds containing the imidazole ring. researchgate.netresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, for instance, allows for the one-step synthesis of 1H-imidazo[1,5-a]imidazoles with various substituents by reacting aldehydes, isocyanides, and an amidine component. researchgate.net This strategy has been extended to create even more complex polyheterocyclic systems through subsequent reactions like the Buchwald N-arylation. researchgate.net

Furthermore, the imidazole scaffold has been integrated into benzimidazole (B57391) derivatives, which are known to target human topoisomerase I, an important anticancer target. acs.org The synthesis of these complex molecules often involves a multi-step sequence, including the formation of diamine intermediates and the subsequent construction of the benzimidazole ring system. acs.org

Table 2: Examples of Complex Molecular Scaffolds Incorporating 1H-Imidazole

| Scaffold Type | Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| Indole-imidazole amides | Amide bond formation | 3-(1H-Imidazol-1-yl)propan-1-amine, indole-2-carboxylic acids | nih.gov |

| 1H-Imidazo[1,5-a]imidazoles | Groebke–Blackburn–Bienaymé MCR | Aldehydes, isocyanides, amidines | researchgate.net |

| Bisbenzimidazoles | Multi-step synthesis | 4-Cyano-1,2-phenylenediamine, substituted benzaldehydes | acs.org |

Catalytic Approaches in 1H-Imidazole Synthesis

Catalytic methods have become indispensable for the synthesis of 1H-imidazole and its derivatives, offering advantages such as higher yields, milder reaction conditions, and greater efficiency. researchgate.netdntb.gov.ua A wide range of catalysts, including metal-based and organocatalysts, have been employed.

Copper catalysts are particularly versatile in imidazole synthesis. For example, CuI catalyzes the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org Copper-catalyzed multicomponent reactions have also been developed for the synthesis of multisubstituted imidazoles in good yields and with high regioselectivity. organic-chemistry.org

Metal-free catalytic systems have also gained prominence. Benzoic acid, for instance, catalyzes an efficient multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. organic-chemistry.org Imidazole itself can act as an organocatalyst for the synthesis of various heterocyclic compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, in an aqueous medium. ias.ac.in

The use of solid-supported catalysts and low-melting mixtures as reaction media provides greener and more sustainable alternatives. For example, a urea-ZnCl₂ mixture efficiently catalyzes the synthesis of triaryl-1H-imidazoles and can be reused multiple times without significant loss of activity. organic-chemistry.org Similarly, chitosan-supported sulfuric acid has been used as a recyclable catalyst for imidazole synthesis. researchgate.net

Table 3: Catalytic Systems for 1H-Imidazole Synthesis

| Catalyst/Catalytic System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| CuI | Aerobic oxidative cyclization | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Benzoic acid | Multicomponent reaction | 1,2,5-Trisubstituted imidazoles | organic-chemistry.org |

| Imidazole | Organocatalysis | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | ias.ac.in |

| Urea-ZnCl₂ | Multicomponent reaction | Triaryl-1H-imidazoles | organic-chemistry.org |

| Chitosan-supported sulfuric acid | Condensation reaction | Substituted imidazoles | researchgate.net |

Structural Elucidation and Computational Characterization

Spectroscopic Characterization Techniques Applied to 1-(3-Phenylpropyl)-1H-Imidazole Analogues

Spectroscopy is fundamental to the characterization of this compound analogues, with each technique offering unique information about the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For analogues of this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the successful synthesis and structural integrity of the molecule.

In the ¹H NMR spectrum of the closely related compound 1-(3-aminopropyl)imidazole, the protons on the propyl chain and imidazole (B134444) ring are clearly resolved. acs.org The absence of an amino peak at 7.69 ppm and the shifting of signals for the CH₂ groups adjacent to the nitrogen confirm the successful substitution at the amine group, a reaction analogous to the formation of the phenylpropyl linkage. acs.org The imidazole protons typically appear in the 6.77-7.66 ppm range. researchgate.net The characteristic chemical shifts for the imidazole moiety in various derivatives are well-documented. researchgate.netchemicalbook.com For the phenylpropyl substituent, the aromatic protons of the phenyl group would be expected in their typical region, while the aliphatic protons of the propyl chain would appear further upfield.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbon atoms within an aromatic ring typically absorb in the 110 to 140 ppm range. openstax.org In 2-phenyl substituted imidazoles, issues with fast tautomerization can sometimes impede the detection of imidazole ring carbons in solution; however, solid-state ¹³C CP-MAS NMR can overcome this challenge. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogues and General Data

| Atom Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| Imidazole C2-H | ~7.5 - 7.7 | ~135 - 140 |

| Imidazole C4-H / C5-H | ~6.9 - 7.2 | ~118 - 130 |

| N-CH₂ (Propyl C1) | ~4.0 - 4.2 | ~45 - 50 |

| -CH₂- (Propyl C2) | ~2.0 - 2.2 | ~30 - 35 |

| Phenyl-CH₂ (Propyl C3) | ~2.6 - 2.8 | ~32 - 37 |

Note: Data is extrapolated from analogues and general spectroscopic principles. acs.orgresearchgate.netopenstax.org

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's functional groups. The FTIR spectrum of a this compound analogue provides clear evidence of its key structural components. researchgate.net Aromatic compounds exhibit a characteristic C-H stretching absorption around 3030 cm⁻¹ and multiple peaks in the 1450 to 1600 cm⁻¹ range due to C-C stretching within the ring. openstax.orgpressbooks.pub The presence of an aromatic C-H stretch can be confirmed by frequencies in the 3040–3058 cm⁻¹ range. mdpi.com

For the imidazole ring, characteristic C=N stretching vibrations are observed between 1602-1626 cm⁻¹. mdpi.com The C-N stretching modes in imidazole are typically found in the 1325-1486 cm⁻¹ region. sci.am The aliphatic C-H stretching of the propyl chain would be expected just below 3000 cm⁻¹. pressbooks.pub

Table 2: Key FTIR Vibrational Frequencies for this compound Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3058 | openstax.orgpressbooks.pubmdpi.com |

| Aliphatic C-H Stretch | < 3000 | pressbooks.pub |

| Imidazole C=N Stretch | 1602 - 1626 | mdpi.com |

| Aromatic C=C Stretch | 1450 - 1600 | openstax.orgpressbooks.pub |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. For compounds like 1-phenylimidazole (B1212854), the lowest energy excited state arises from a transition analogous to the π-π* transition in benzene (B151609). tandfonline.com The electronic absorption spectra of imidazole-containing complexes are sensitive to the nature of substituents on the imidazole ring. nih.gov

In studies of 1-phenylimidazole and 1-benzylimidazole, some calculated transitions show that an initial orbital located on the imidazole ring can lead to a final orbital located on the phenyl ring, indicating an intramolecular charge transfer process upon photoexcitation. tandfonline.com The S₁ ← S₀ transition in 1-phenylimidazole has been identified with an origin band at 36,075 cm⁻¹. researchgate.net Therefore, this compound is expected to display characteristic π-π* transitions associated with both the phenyl and imidazole rings.

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound. For this compound, with a molecular formula of C₁₂H₁₄N₂, the calculated molecular weight is 186.25 g/mol . ncats.io The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this mass. The fragmentation of the imidazole ring under electron impact is known to proceed through the loss of HCN. researchgate.net This technique is also invaluable in identifying derivatives, such as trimethylsilyl (B98337) (TMS) derivatives of imidazole, by their unique molecular weights and fragmentation patterns. nist.gov

Single Crystal X-ray Diffraction Studies of this compound Derivatives

While spectroscopic methods define molecular connectivity, single crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives such as 1-(2,6-diisopropylphenyl)-1H-imidazole show that the imidazole ring itself is planar. nih.gov A key structural feature is the rotational angle between the planes of the imidazole and the attached phenyl ring. In one derivative, this dihedral angle is 80.7(1)°, while in another, it is 64.46(7)°. nih.govjsac.or.jp This twisting is a common feature in such linked aromatic systems.

The crystal packing, or how molecules arrange themselves in the crystal lattice, is governed by intermolecular forces. In the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, stabilization occurs through close contacts between a nitrogen atom on the imidazole ring and a C-H bond on a neighboring molecule, rather than through traditional π-stacking. nih.gov In other imidazole derivatives, intermolecular N-H···O hydrogen bonds can link molecules into dimers. jsac.or.jp For this compound, the flexible propyl linker would allow for various conformations, and its crystal packing would likely be dominated by van der Waals forces and potential weak C-H···N or C-H···π interactions.

Table 3: Representative Crystallographic Data for an Aryl-Substituted Imidazole Analogue

| Parameter | 1-(2,6-diisopropylphenyl)-1H-imidazole |

|---|---|

| Chemical formula | C₁₅H₂₀N₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Dihedral Angle (Imidazole/Phenyl) | 80.7 (1)° |

Source: nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-aminopropyl)imidazole |

| 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea |

| 1-(2,6-diisopropylphenyl)-1H-imidazole |

| 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide |

| 1-phenylimidazole |

| 1-benzylimidazole |

| Phenyl isocyanate |

| 1-(3-aminopropyl)imidazole-phenyl isocyanate adduct |

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is widely employed to determine the optimized, or most stable, molecular geometry by finding the lowest energy conformation on the potential energy surface. irjweb.com Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a basis set such as 6-311G(d,p) are commonly used for this purpose. researchgate.net

For the analogue 3HIP, its structure was optimized using the B3LYP/6-311G(d,p) level of theory. researchgate.net This process involves systematically adjusting the positions of the atoms until the total electronic energy of the molecule is minimized. The resulting optimized structure corresponds to a stable conformation and provides the foundation for calculating other molecular properties. irjweb.com Similar DFT approaches have been successfully applied to a wide range of imidazole derivatives to predict their stable structures and reactivity. irjweb.comuni-muenchen.de

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for molecular stability; a large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive.

For the analogue 3HIP, analysis revealed a large HOMO-LUMO energy gap, indicating high kinetic stability. researchgate.net In a study on a different imidazole derivative, the HOMO and LUMO energy values were determined to be -6.27 eV and -1.00 eV, respectively, resulting in an energy gap of 5.27 eV, which signifies high stability. The distribution of HOMO and LUMO across the molecule is also crucial. In many imidazole compounds, the HOMO is often located on the imidazole ring and other electron-rich areas, while the LUMO may be distributed across other parts of the structure, indicating the sites for charge transfer.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A large gap suggests high stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For the analogue 3HIP, an MEP diagram was generated to visualize its electrophilic and nucleophilic sites. researchgate.net In many imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often regions of negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. The MEP analysis for 3HIP would likewise highlight the electronegative oxygen atom of the hydroxyl group as a significant electron-rich center.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, where a higher E(2) value indicates a stronger interaction and greater molecular stability.

This analysis was performed for 3HIP to characterize intramolecular rehybridization and the delocalization of electron density. researchgate.net Common interactions revealed by NBO analysis in such molecules include delocalization from lone pairs (LP) on nitrogen or oxygen atoms to antibonding orbitals (σ* or π) of adjacent bonds. These interactions stabilize the molecule by spreading out electron density. For example, in a similar imidazole derivative, a key interaction was identified between a chlorine lone pair and a π anti-bonding orbital of the phenyl ring, contributing significantly to the molecule's stability.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the contribution from a given molecule dominates. By mapping properties like normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified.

The analysis also generates 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular interactions. For the analogue 3HIP, Hirshfeld surface analysis was used to assess the potential interactions of each atom. researchgate.net It was found that over two-thirds of the close contacts were associated with weak interactions. researchgate.net In many organic crystals, H···H contacts are the most abundant. For instance, in a copper(II) complex containing an imidazole ligand, H···H contacts accounted for 52.0% of the total surface interactions, with C···H/H···C contacts also being significant (17.9%). This analysis provides critical insights into how molecules pack in the solid state, which influences the material's physical properties.

Investigation of Biological Interactions and Molecular Mechanisms

Enzyme Inhibition Studies of 1-(3-Phenylpropyl)-1H-Imidazole Derivatives

Derivatives of this compound have been the subject of various studies to understand their interactions with and inhibition of several key enzymes involved in critical biological pathways.

Retinoic Acid 4-Hydroxylase (CYP26) Inhibition

Retinoic acid (RA) is a vital signaling molecule derived from vitamin A, and its cellular concentrations are tightly regulated by synthetic and metabolic enzymes. The cytochrome P450 enzyme, retinoic acid 4-hydroxylase (CYP26), is the primary enzyme responsible for the catabolism of all-trans retinoic acid (tRA). johnshopkins.edu Inhibition of CYP26 can increase endogenous RA levels, a strategy being explored for various therapeutic applications, including in dermatology and oncology. nih.govnih.gov

Novel imidazole (B134444) derivatives have been synthesized and evaluated as potent inhibitors of CYP26. nih.govacs.org For instance, a series of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates were developed and tested in a microsomal assay using MCF-7 cells expressing CYP26A1. nih.govacs.org One of the most promising compounds from this series, 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester, demonstrated a half-maximal inhibitory concentration (IC50) of 3 nM. This was significantly more potent than the established inhibitors liarozole (B1683768) (IC50 of 540 nM) and R116010 (IC50 of 10 nM). nih.gov

Further research on a scaffold of 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(phenylamino)phenyl)propyl derivatives also yielded potent CYP26 inhibitors. nih.gov The most effective compound, methyl 2,2-dimethyl-3-(4-(phenylamino)phenyl)-3-(1H-1,2,4-triazol-1-yl)propanoate, had an IC50 of 13 nM. nih.gov These findings highlight the potential of imidazole-based structures in the design of highly effective CYP26 inhibitors. nih.gov

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govacs.org By doing so, they play a crucial role in regulating various signaling pathways. Theophylline, a known phosphodiesterase inhibitor, has served as a model for the design of other inhibitors. acs.orgwikipedia.org

A variety of imidazole derivatives have been synthesized and assessed for their ability to inhibit PDEs from the intima-media of pig coronary arteries. acs.org While some of these compounds showed significant inhibitory activity against the hydrolysis of both cAMP and cGMP, none were found to be as potent as the xanthine (B1682287) derivatives studied. acs.org Further studies have shown that the effects of imidazole on cyclic CMP phosphodiesterase (C-PDE) can differ from its effects on cAMP and cGMP phosphodiesterases, suggesting that C-PDE may be a distinct enzyme and a potential target for specific pharmacological regulation. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Targeting and Inhibition

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. acs.orgnih.gov The development of small-molecule inhibitors targeting ERK1/2 is an active area of cancer research. acs.org

Recent studies have identified a novel aromatic urea-imidazole salt derivative, designated as 21y, as a potent inhibitor of ERK1/2. acs.org Through proteomic profiling, ERK1/2 was identified as a direct cellular target of this compound. This interaction was further validated using techniques such as cellular thermal shift assay (CETSA) and microscale thermophoresis (MST). acs.org In vivo experiments demonstrated that compound 21y significantly inhibited tumor growth and lung metastasis in a breast cancer model, suggesting its promise as a therapeutic agent targeting the ERK pathway. acs.org While pyridinyl imidazole compounds are known as specific inhibitors of p38 MAP kinase, a single amino acid substitution in ERK2 can make it susceptible to these inhibitors. nih.gov

Insulin-Degrading Enzyme (IDE) Modulation

Insulin-degrading enzyme (IDE), or insulysin, is a zinc-dependent metallopeptidase that plays a primary role in the degradation of insulin (B600854) and other amyloidogenic peptides like the β-amyloid (Aβ) peptide. nih.govnih.gov This dual function has positioned IDE as a potential therapeutic target for both diabetes and Alzheimer's disease. nih.govnih.gov

The modulation of IDE activity by small molecules is an area of growing interest. Research has shown that certain compounds can either inhibit or activate IDE. For example, the selective IDE inhibitor (3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15pentaazacycloeicos-12-ene-16-carboxamide (6bK) was found to decrease postprandial glucose concentrations in mice. nih.gov Conversely, other studies have focused on activators of IDE, with one patented molecule demonstrating an ability to increase insulin degradation by approximately 275%. google.com The complex, allosteric nature of IDE presents unique challenges and opportunities for drug design. nih.govnih.gov

Cytochrome P450 (CYP) Enzyme Interactions and Selectivity

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs. youtube.comspringermedizin.de The interaction of imidazole-based compounds with CYP enzymes is of significant interest due to the potential for drug-drug interactions. nih.govnih.gov

Studies have shown that 1-substituted imidazoles can act as inhibitors of various CYP isozymes. nih.gov For instance, 1-phenylimidazole (B1212854) has been shown to bind to hepatic microsomal suspensions and inhibit aromatic hydrocarbon hydroxylase (AHH) activity, with binding affinity varying between different induced forms of cytochrome P-450. nih.gov The selectivity of these interactions is crucial; for example, while 1-phenylimidazole is a potent inhibitor of AHH activity in phenobarbital-induced rats, it has little effect on the same activity in 3-methylcholanthrene-induced animals. nih.gov

Antifungal imidazole derivatives are known to inhibit CYP enzymes, which is the basis of their mechanism of action against fungi, but this can also lead to interactions with human CYPs. nih.govwikipedia.org For example, ketoconazole (B1673606) is a strong and selective inhibitor of CYP3A4, while clotrimazole (B1669251) and miconazole (B906) also potently inhibit CYP3A4-mediated activities. nih.govnih.gov The inhibitory profiles of different imidazole derivatives vary, with some showing high-affinity inhibition for specific CYPs like CYP1A2, CYP2B6, CYP2C19, CYP2C9, and CYP2D6. nih.gov The size and shape of the active site of different CYP enzymes play a significant role in determining the regioselectivity of substrate metabolism. plos.org

In vitro Antimicrobial Potential of this compound Analogues

Analogues of this compound have demonstrated notable in vitro antimicrobial activity against a range of pathogenic microorganisms, including both bacteria and fungi. mdpi.comnih.gov The imidazole core is a key feature in many established antifungal drugs and is a versatile scaffold for the development of new antimicrobial agents. clinmedkaz.orgnih.govnih.gov

The mechanism of action for the antifungal activity of many imidazole derivatives involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nano-ntp.comontosight.ai This disruption of the cell membrane's integrity leads to fungal cell death. nano-ntp.com For antibacterial activity, mechanisms can include interference with DNA replication, cell wall synthesis, and disruption of the cell membrane. mdpi.com

Numerous studies have synthesized and evaluated novel imidazole derivatives for their antimicrobial properties. For example, certain imidazolopeptides have shown potent activity against the pathogenic fungus Candida albicans and dermatophytes such as Trichophyton mentagrophytes and Microsporum audouinii, with minimum inhibitory concentration (MIC) values as low as 6-12.5 μg/ml. mdpi.com Other synthesized imidazole derivatives have exhibited significant antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris. mdpi.comjums.ac.irnih.gov

The following interactive table summarizes the in vitro antimicrobial activity of selected imidazole analogues from various research studies.

Antifungal Efficacy against Specific Fungal Strains (e.g., Candida albicans, Candida tropicalis)

Derivatives of this compound have demonstrated notable antifungal activity, particularly against various Candida species. The structural framework of these imidazole compounds is crucial for their efficacy. For instance, the synthesis and subsequent evaluation of 1-[(3-aroyloxy-3-phenyl)propyl]-1H-imidazoles and 1-[(3-alkyl/aralkyl/phenyl-3-phenyl)propan-3-ol]-1H-imidazoles have been reported. nih.gov Among these, specific ester derivatives displayed minimum inhibitory concentrations (MICs) against Candida albicans and Candida pseudotropicalis that were comparable to the established antifungal agent tioconazole (B1681320) and more potent than miconazole. nih.gov

Further studies on esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols confirmed their potential as anti-Candida agents. nih.gov One particular ester derivative emerged as significantly more active than fluconazole (B54011) against Candida albicans, with a MIC value of 0.0833 μmol/mL compared to fluconazole's MIC of over 1.6325 μmol/mL. nih.gov This highlights the therapeutic potential of this class of compounds in addressing fungal infections. The imidazole ring is a common feature in many antifungal drugs, and its derivatives continue to be a subject of interest in the development of new therapeutic agents. nih.govnih.gov

| Compound/Derivative Class | Fungal Strain(s) | Key Finding | Reference |

|---|---|---|---|

| 1-[(3-aroyloxy-3-phenyl)propyl]-1H-imidazoles | Candida albicans, Candida pseudotropicalis | MICs comparable to tioconazole and more potent than miconazole. | nih.gov |

| Esters of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols | Candida albicans | A lead compound showed a MIC of 0.0833 μmol/mL, nearly 20 times more potent than fluconazole. | nih.gov |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | Candida albicans (clinical strain) | Excellent antifungal activity observed. | nih.gov |

Antibacterial Spectrum and Efficacy against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The imidazole moiety is a versatile scaffold that has been incorporated into various molecular structures to explore antibacterial properties. nih.govresearchgate.net While specific data on the antibacterial activity of this compound itself is limited in the provided search results, the broader class of imidazole derivatives has been extensively studied for its effects on both Gram-positive and Gram-negative bacteria. nih.gov

Gram-negative bacteria are known to be more resistant to antibiotics due to their complex outer membrane. nih.gov However, certain strategies, such as adding a primary amine to compounds with activity against Gram-positive bacteria, have shown promise in overcoming this resistance. umn.edu This approach can enable the compound to penetrate the outer membrane of Gram-negative bacteria and accumulate in sufficient concentrations to be effective. umn.edu

Hybrid molecules incorporating the imidazole ring have shown significant antibacterial activities. For example, certain hybrids have demonstrated potent effects against E. coli and P. aeruginosa (Gram-negative), as well as B. subtilis and S. aureus (Gram-positive). nih.gov The specific structural modifications and the nature of the linked moieties play a crucial role in determining the antibacterial spectrum and potency. nih.govresearchgate.net

| Compound Class/Hybrid Type | Bacterial Strains | Key Finding | Reference |

|---|---|---|---|

| Imidazole-containing hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Significant antibacterial activities with MIC values in the micromolar range. | nih.gov |

| Amine-modified deoxynybomycin | E. coli, K. pneumoniae, A. baumannii, E. cloacae | Effective against multiple Gram-negative pathogens. | umn.edu |

| Benzoxazole derivatives | E. coli, B. subtilis, S. aureus, S. Enteritidis | Some derivatives demonstrated wide antibacterial activity. | researchgate.net |

Antimycobacterial Activity

Derivatives of imidazole have also been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govresearchgate.net The emergence of multidrug-resistant strains of M. tuberculosis necessitates the search for new antimycobacterial drugs. researchgate.net

Studies on N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives revealed moderate activity against M. tuberculosis H37Ra and significant activity against other non-tuberculous mycobacteria. nih.gov Another class of compounds, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives, also exhibited interesting antitubercular activity against the H37Rv reference strain of M. tuberculosis. nih.gov Furthermore, imidazole-thiosemicarbazide derivatives have been shown to inhibit the intracellular growth of tubercle bacilli and suppress biofilm formation, indicating a multi-faceted antimycobacterial potential. mdpi.com

| Compound/Derivative Class | Mycobacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| N(1)-[1-[1-aryl-3-[4-(1H-imidazol-1-yl)phenyl]-3-oxo]propyl]-pyridine-2-carboxamidrazone derivatives | M. tuberculosis H37Ra, other mycobacteria | Moderate activity against M. tuberculosis and significant activity against other mycobacteria. | nih.gov |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | M. tuberculosis H37Rv | Interesting antitubercular activity observed. | nih.gov |

| Imidazole-thiosemicarbazide derivatives | M. tuberculosis | Inhibited intracellular growth and suppressed biofilm formation. | mdpi.com |

Molecular Docking Studies and Receptor Binding Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target at the molecular level. researchgate.netnih.govnih.gov

Predictive Modeling of Ligand-Target Interactions

Predictive modeling of ligand-target interactions is a cornerstone of modern drug discovery, enabling the screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing. nih.govnih.govresearchgate.net For imidazole-based compounds, these models often focus on their interaction with key enzymes in pathogenic organisms.

In the context of antifungal activity, molecular modeling studies have been conducted on anti-Candida albicans compounds. nih.gov These studies help in the development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity. For a series of anti-Candida esters, a pharmacophore model was successfully generated, and the synthesized compounds with high activity showed a good fit to this model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another form of predictive modeling that correlates the chemical structure of compounds with their biological activity. nih.gov For imidazoline-1 receptor ligands, 3D-QSAR studies have been used to create models that can predict the agonistic or antagonistic activity of new compounds. nih.gov Such models are invaluable for designing novel ligands with enhanced activities. nih.gov

Binding Site Characterization and Interaction Motifs

Understanding the binding site and the specific molecular interactions between a ligand and its receptor is crucial for rational drug design. For many antifungal azoles, the target is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. researchgate.net Molecular docking studies can reveal how imidazole derivatives orient themselves within the active site of this enzyme.

For imidazoline-1 receptor ligands, docking studies have helped to precisely define the binding modes for both agonists and antagonists. nih.gov These studies identified key amino acid residues, such as Arg 758, Arg 866, Val 981, and Glu 1057, as being crucial for the binding of agonists. nih.gov The identification of such interaction motifs provides a roadmap for designing more specific and potent molecules.

Biochemical Effects of this compound and its Derivatives

The biological activities of this compound and its derivatives stem from their interactions with various biochemical pathways and enzymes. The imidazole ring itself is an important component of many biologically active molecules and can participate in various biochemical reactions. nih.govresearchgate.net

The primary biochemical effect of many antifungal imidazole derivatives is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase. researchgate.net This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane's integrity, leading to fungal cell death.

Furthermore, some imidazole derivatives have been studied for their effects on other enzymes, such as protein tyrosine kinases and peroxiredoxins, in the context of antioxidant activity. researchgate.net This indicates that the imidazole scaffold can be a versatile platform for targeting a range of biochemical processes.

Interference with Microbial DNA Replication and Cell Wall Synthesis

The imidazole moiety serves as a critical structural motif in numerous antimicrobial agents. nih.govnih.gov Its derivatives are known to disrupt essential microbial processes, including the replication of genetic material and the maintenance of cell wall integrity.

DNA Interaction: A plausible mechanism for the antimicrobial action of imidazole derivatives involves direct interaction with microbial DNA. Research on novel polyamides containing an imidazole unit, such as the 1-(3-aminopropyl)-imidazole-containing triamide f-Im(*)PyIm, has demonstrated a capacity for binding within the minor groove of the DNA double helix. nih.gov This binding is selective for specific DNA sequences and can interfere with the processes of replication and transcription, ultimately leading to microbial cell death. nih.gov This suggests that compounds like this compound could potentially exert similar effects, with the phenylpropyl group influencing the binding affinity and sequence specificity.

Cell Wall Synthesis Inhibition: The bacterial cell wall, particularly the peptidoglycan (PG) layer, is a validated and highly attractive target for antibiotics because it is essential for bacterial survival and absent in eukaryotes. frontiersin.org The biosynthesis of PG is a multi-stage process involving enzymes in the cytoplasm, at the cell membrane, and in the periplasmic space. mdpi.com Imidazole-based compounds have been shown to disrupt this pathway. For instance, certain imidazole derivatives can inhibit LpxC, a crucial enzyme in the biosynthesis of lipid A, which is a key component of the outer membrane of Gram-negative bacteria. frontiersin.org The inhibition of such enzymes compromises the structural integrity of the cell wall, leading to cell lysis. youtube.com Studies on various newly synthesized imidazole derivatives have confirmed their antibacterial action, with some showing greater efficacy against Gram-positive bacteria. researchgate.net

Table 1: Mechanisms of Microbial Inhibition by Related Imidazole Compounds

| Compound/Class | Mechanism of Action | Target Organism/System | Key Finding | Reference |

|---|---|---|---|---|

| f-Im(*)PyIm (Polyamide) | DNA Minor Groove Binding | Designed to target specific DNA sequences (5'-ACGCGT-3') | Demonstrates that an imidazole-containing polyamide can bind DNA with high affinity and selectivity. | nih.gov |

| 2-(1S-hydroxyethyl) imidazole | Inhibition of Cell Wall Synthesis | P. aeruginosa (Gram-negative) | Inhibits LpxC, an enzyme essential for lipid A biosynthesis in the outer membrane. | frontiersin.org |

| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | General Antibacterial Action | Gram-positive and Gram-negative bacteria | Showed broad-spectrum antibacterial activity, with higher susceptibility observed in Gram-positive bacteria. | researchgate.net |

Modulation of Cellular Signaling Pathways

Imidazole derivatives are recognized for their ability to interact with a variety of enzymes and receptors, thereby modulating key cellular signaling pathways that are often dysregulated in disease. ontosight.ai

Kinase Inhibition: Many imidazole-containing compounds have been developed as kinase inhibitors. For example, certain 5-aryl-1H-imidazole derivatives have demonstrated inhibitory activity against B-Raf kinase. nih.gov B-Raf is a central component of the MAP kinase signaling pathway, which regulates cell proliferation and survival; its constitutive activation is a hallmark of various cancers. nih.gov The ability of the imidazole scaffold to fit into the ATP-binding pocket of kinases makes it a valuable template for designing targeted therapeutic agents.

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and collective behaviors, including virulence and biofilm formation. nih.gov Disrupting QS is an innovative anti-infective strategy. Studies on N-alkylimidazole derivatives have shown that they can act as potent inhibitors of QS in Pseudomonas aeruginosa. These compounds are thought to interfere with key regulatory proteins in the QS machinery, such as LasR, which in turn suppresses the production of virulence factors like pyocyanin (B1662382) and impedes biofilm formation. nih.gov The length of the alkyl chain on the imidazole ring was found to directly correlate with the inhibitory activity, suggesting that the lipophilic side chain, such as the phenylpropyl group in this compound, plays a crucial role in the interaction with the target protein. nih.gov

Table 2: Modulation of Signaling Pathways by Related Imidazole Compounds

| Compound/Class | Signaling Pathway/Target | Effect | Key Finding | Reference |

|---|---|---|---|---|

| 5-Aryl-1H-imidazole derivatives | B-Raf Kinase (MAP Kinase Pathway) | Inhibition | Demonstrated good inhibitory activity against B-RafV600E, a key kinase in cancer signaling. | nih.gov |

| N-alkylimidazole derivatives | Quorum Sensing (LasR protein) | Inhibition | Inhibited biofilm formation and virulence factor production by interfering with the LasR regulator in P. aeruginosa. | nih.gov |

Anti-inflammatory and Antioxidant Properties (in vitro mechanistic studies)

The imidazole nucleus is present in various compounds investigated for their potential to mitigate inflammation and oxidative stress, two interconnected processes underlying many chronic diseases. nih.gov

In Vitro Mechanistic Evaluation: The anti-inflammatory potential of a compound like this compound would typically be assessed in vitro using cell-based assays. A common model involves using macrophage cell lines (e.g., THP-1) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The efficacy of the compound is determined by its ability to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Antioxidant properties are evaluated by measuring a compound's capacity to neutralize free radicals and reactive oxygen species (ROS). Standard in vitro chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, are employed to quantify this activity. nih.gov Further mechanistic studies might investigate the compound's effect on antioxidant enzymes within cells.

While specific data for this compound is not detailed in the reviewed literature, its chemical structure, featuring an electron-rich imidazole ring and a lipophilic phenylpropyl side chain, provides a basis for hypothesizing such activities. The phenylpropyl group could facilitate passage through cell membranes, allowing the imidazole core to interact with intracellular targets involved in inflammatory and oxidative pathways. ontosight.ai

Table 3: Common In Vitro Assays for Investigating Anti-inflammatory and Antioxidant Properties

| Property | In Vitro Model/Assay | Typical Measured Parameters | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated macrophage cell lines (e.g., THP-1) | Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.gov |

| Antioxidant | DPPH radical scavenging assay | Reduction in DPPH radical concentration. | nih.gov |

| Antioxidant | ABTS radical scavenging assay | Reduction in ABTS radical cation concentration. | nih.gov |

Structure Activity Relationship Sar Analysis

Impact of Phenylpropyl Chain Modifications on Biological Activity

The phenylpropyl component of 1-(3-phenylpropyl)-1H-imidazole is a critical determinant of its interaction with biological targets. Alterations to the length and branching of the alkyl spacer and substitutions on the phenyl ring can significantly modulate the compound's efficacy and selectivity.

Length and Branching of the Alkyl Spacer

Similarly, research on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of medetomidine, demonstrated that modifications to the carbon bridge between the aromatic and imidazole (B134444) rings are pivotal for maintaining potent and selective activity at α2-adrenoceptors. nih.gov Replacing the methyl group on the bridge with other substituents like hydrogen, hydroxyl, or methoxy (B1213986) groups led to a decrease in potency, highlighting the sensitivity of the biological target to the steric and electronic properties of this linker. nih.gov This suggests that the optimal length and branching of the alkyl spacer in this compound are likely to be highly dependent on the specific biological target.

Substituent Effects on the Phenyl Ring

The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic character of the entire molecule. mit.edu For example, in a study of phenyl benzoates, it was found that electron-withdrawing substituents on one aromatic ring decrease the sensitivity of the molecule to further substitutions on another ring. nih.gov This principle can be applied to the phenylpropyl imidazole scaffold, where substituents on the phenyl ring could influence the electronic environment of the imidazole moiety.

Furthermore, the position of the substituent (ortho, meta, or para) is critical. In a series of imidazole phenazine (B1670421) derivatives, compounds with a nitro group (–NO2) or a trifluoromethoxy group (–OCF3) at the para-position of the benzene (B151609) ring exhibited the most potent inhibition of DENV2 NS2B-NS3 protease. nih.gov This indicates a specific requirement for electron-withdrawing groups at a particular position for optimal activity against this target. Conversely, in other systems, different substitution patterns may be favored.

Influence of Imidazole Ring Substituents on Biological Interactions

The imidazole ring is a key feature of this compound, contributing significantly to its physicochemical properties and biological interactions. nih.govnih.gov Its aromatic nature and the presence of two nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions. mdpi.comnih.gov

Position and Nature of Substituents on Imidazole Ring

The biological activity of imidazole-containing compounds can be significantly altered by the introduction of substituents on the imidazole ring itself. The position of these substituents is crucial. For example, in a study of imidazole derivatives as potential dengue inhibitors, the interaction between the imidazole ring and specific amino acid residues of the target protease was identified as a key binding event. nih.gov Any substituent on the imidazole ring would likely modulate this interaction.

Role of the Imidazole Nitrogen Atoms in Binding

The two nitrogen atoms of the imidazole ring are fundamental to its biological activity. The lone pair of electrons on the sp2-hybridized nitrogen (N-3) can act as a hydrogen bond acceptor or coordinate with metal ions, a common interaction in metalloenzymes. nih.gov The pyrrole-like nitrogen (N-1), when protonated, can act as a hydrogen bond donor. nih.gov

The ability of the imidazole nitrogen to coordinate with metal ions is a well-established principle in bioinorganic chemistry and has been exploited in the design of various enzyme inhibitors. Docking studies with some imidazole derivatives have shown that an unsubstituted nitrogen atom of the imidazole ring can coordinate well with the heme molecule of a receptor. nih.gov Theoretical studies on the interaction of imidazole with ZnO nanoclusters have also shown that the azomethine nitrogen atom (N-3) is the preferred binding site. rsc.org These findings underscore the importance of the imidazole nitrogens in mediating interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

To gain a more quantitative understanding of the SAR of this compound and its analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. nih.govresearchgate.net These techniques help to identify the key structural features responsible for biological activity and to predict the activity of novel compounds.

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. researchgate.net For instance, a 3D-QSAR study on a series of pyrazolo[4,3-d]pyrimidines, which share some structural similarities with substituted imidazoles, revealed that the substitution of electron-withdrawing groups in the pyrazole (B372694) ring and sterically less bulky groups were important for phosphodiesterase V inhibition. researchgate.net Such models can provide valuable insights into the optimal electronic and steric requirements for activity.

Pharmacophore modeling, on the other hand, identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated from a set of active compounds and then used to screen virtual libraries for new potential inhibitors. nih.gov For example, a pharmacophore model for corticotropin-releasing factor 1 receptor antagonists was developed based on a series of N(3)-phenylpyrazinones, identifying key features like hydrogen bond acceptors and donors, hydrophobic regions, and an aromatic ring. nih.gov Similar approaches could be applied to this compound derivatives to guide the design of new and more potent analogs.

Below is an interactive table summarizing the impact of various structural modifications on the biological activity of imidazole derivatives, based on the findings discussed.

| Structural Modification | Effect on Biological Activity | Key Findings | Relevant Compound Classes |

| Alkyl Spacer Length | Modulates potency and selectivity | Optimal length is target-dependent. researchgate.netnih.gov | Imidazole-phenothiazines, 4-substituted imidazoles |

| Phenyl Ring Substitution | Influences binding affinity and activity | Electron-withdrawing groups at the para-position can enhance activity. nih.govmit.edu | Imidazole phenazines, Phenyl benzoates |

| Imidazole Ring Substitution | Can enhance or decrease activity | Addition of nitrogen groups can improve cytotoxicity. nih.gov | Anticancer imidazole derivatives |

| Imidazole Nitrogen Atoms | Crucial for binding interactions | Act as hydrogen bond donors/acceptors and metal coordinators. nih.govnih.govrsc.org | Various imidazole-based inhibitors |

Development of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently employed in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures. amazonaws.com For imidazole derivatives, QSAR models have been instrumental in identifying key structural features that govern their antifungal potency.

Researchers have developed various QSAR models for series of imidazole and other azole derivatives to predict their antifungal activity. These models are often built using multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN). nih.gov The goal is to create a mathematical equation that correlates the biological activity (e.g., Minimum Inhibitory Concentration or MIC) with various molecular descriptors.

A study on a series of 2-substituted-4,5-diphenyl-1H-imidazoles developed QSAR models for their antinociceptive and anti-inflammatory activities. nih.gov The models demonstrated good predictive capability, with the squared correlation coefficient (R²) values often exceeding 0.8, indicating a strong correlation between the descriptors and the biological activity. nih.gov For antifungal activity, similar models have been developed. For instance, a QSAR study on a series of esters of 2-carboxamido-3-(1H-imidazole-1-yl) propanoic acid derivatives was performed to predict their antifungal activity against Candida albicans.

These predictive models are validated internally and externally to ensure their robustness and predictive power. A well-validated QSAR model can be a powerful tool in the early stages of drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. This computational approach can significantly reduce the time and cost associated with the development of new drugs.

Interactive Table: Example of a QSAR Data Set for a Series of Imidazole Derivatives

Correlation with Electronic and Steric Descriptors

The antifungal activity of this compound and its analogs is significantly influenced by the electronic and steric properties of the molecule. SAR studies have revealed that specific electronic and steric descriptors are crucial for the interaction of these compounds with their biological target, which is often the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. nih.gov

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO can be related to the chemical reactivity and stability of the molecule.

Dipole Moment: This descriptor provides information about the polarity of the molecule, which can influence its solubility and ability to cross cell membranes.

Partial Atomic Charges: The charges on individual atoms, particularly the nitrogen atoms in the imidazole ring, are critical for the binding of the molecule to the active site of the target enzyme.

A study on 1,3-diarylpropenones, which share structural similarities with the phenylpropyl side chain, found a significant correlation between electronic descriptors and their anti-inflammatory activity. nih.gov

Steric Descriptors: These parameters relate to the size and shape of the molecule, which are critical for its ability to fit into the binding pocket of the target enzyme. Key steric descriptors include:

Molecular Weight and Volume: These give a general idea of the size of the molecule.

Surface Area: The total surface area and the polar surface area can influence the molecule's interactions with its environment.

Principal Moments of Inertia: These describe the mass distribution within the molecule and provide insights into its shape.

Research on 2-substituted-4,5-diphenyl-1H-imidazoles has shown that descriptors related to surface area and volume are significant in their QSAR models for biological activity. nih.gov Similarly, the antifungal activity of nicotinamide (B372718) derivatives was found to be critically dependent on the position of certain substituents, highlighting the importance of steric factors. mdpi.com

Interactive Table: Key Molecular Descriptors for Antifungal Imidazole Analogs

Potential Applications in Chemical Biology and Materials Science

Development of Chemical Probes for Biological Target Identification

The imidazole (B134444) nucleus is a common feature in fluorescent chemosensors designed for the detection of biologically relevant ions and molecules. nih.govresearchgate.net These chemical probes are instrumental in elucidating the roles of various species in biological processes. For instance, imidazole-based fluorescent chemosensors have been successfully developed for the selective detection of Fe³⁺ ions, which are crucial in many physiological and pathological pathways. nih.gov The mechanism of action for these probes often involves fluorescence quenching upon binding to the target ion. nih.gov

Furthermore, the design of functionalized 1H-benzo[d]imidazoles has yielded compounds with protective effects in cellular models of diseases like the neuronal ceroid lipofuscinoses, highlighting the potential of imidazole derivatives in identifying and modulating biological targets. chemrxiv.org While specific research on 1-(3-phenylpropyl)-1H-imidazole as a chemical probe for biological target identification is not extensively documented, its structural similarity to these successful examples suggests its potential as a scaffold for developing new probes. The phenylpropyl group could be further modified to incorporate specific binding moieties or signaling units, enabling the targeted investigation of biological systems. The inherent ability of the imidazole ring to coordinate with metal ions also presents opportunities for the design of probes for metalloproteins. researchgate.netazjournalbar.com

Role as Precursors for Novel Heterocyclic Architectures

The this compound moiety serves as a versatile precursor for the synthesis of more complex and novel heterocyclic architectures. The reactivity of the imidazole ring, combined with the phenylpropyl chain, allows for its incorporation into larger, polycyclic systems with potential applications in medicinal chemistry and materials science.

A notable example is the use of a 1-(3-phenylpropyl) group in the synthesis of 1-(3-phenylpropyl)-4-(pyridinylmethoxy)- researchgate.netnih.govtriazolo[4,3-a]quinoxalines. eurekaselect.com This synthetic strategy starts from 2,3-dichloroquinoxaline (B139996) and successfully incorporates the 1-(3-phenylpropyl) unit into a tricyclic structure. eurekaselect.com This demonstrates the utility of the phenylpropyl-substituted imidazole as a key building block for creating intricate heterocyclic frameworks.

The general versatility of the imidazole core as a synthon is well-established. It is a fundamental component in the synthesis of a wide array of biologically active compounds. imp.kiev.uanih.gov Various synthetic methodologies, including multi-component reactions and denitrogenative transformations of triazoles, have been developed to produce functionalized imidazoles that can be further elaborated into more complex structures. nih.govmdpi.com The synthesis of imidazole-1,2,3-triazole hybrids through click chemistry is another testament to the modular nature of imidazole-based precursors in constructing diverse molecular architectures. nih.gov

Below is a table summarizing the role of imidazole derivatives as precursors in the synthesis of various heterocyclic compounds.

| Precursor Moiety | Resulting Heterocyclic Architecture | Synthetic Approach | Reference |

| 1-(3-phenylpropyl)- researchgate.netnih.govtriazolo[4,3-a]quinoxaline | 1-(3-Phenylpropyl)-4-(pyridinylmethoxy)- researchgate.netnih.govtriazolo[4,3-a]quinoxalines | Substitution reaction | eurekaselect.com |

| 5-Amino-1,2,3-triazoles | Functionalized 1H-Imidazoles | Acid-mediated denitrogenative transformation | nih.gov |

| Thiopropargylated-imidazole | Imidazole-1,2,3-triazole hybrids | Copper(I)-catalyzed click reaction | nih.gov |

| 2,3-dichloroquinoxaline | 4-chloro-1-(3-phenylpropyl)- researchgate.netnih.govtriazolo[4,3-a]quinoxaline | Multistep synthesis | eurekaselect.com |

| o-phenylenediamine and 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid | 2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl}-1H-benzo[d]imidazole derivatives | Condensation and subsequent alkylation | doi.org |

Advanced Catalytic Applications

Imidazole derivatives are widely employed as ligands in coordination chemistry, forming stable complexes with various transition metals that exhibit significant catalytic activity. researchgate.netazjournalbar.comimp.kiev.ua These metal complexes have found applications in a broad range of organic transformations. While direct catalytic applications of this compound are not yet prevalent in the literature, the established catalytic prowess of related imidazole-containing ligands provides a strong basis for its potential in this field.

For example, iron complexes bearing imidazole-derived carbene ligands have been shown to be effective catalysts for the geminal dimerization of phenylacetylene. nih.gov Similarly, first-row transition metal complexes with 1,2,3-triazolylidene ligands, which share structural similarities with functionalized imidazoles, are active in hydrosilylation and CO₂ reduction reactions. nih.gov The electronic properties of the imidazole ligand, particularly its strong σ-donating ability, can significantly influence the catalytic activity of the metal center. nih.gov

The functionalization of the imidazole core, such as in this compound, offers the potential to fine-tune the steric and electronic properties of the resulting metal complexes, thereby optimizing their catalytic performance for specific reactions. The phenylpropyl group could also be utilized to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.

The table below highlights various catalytic applications of metal complexes with imidazole-related ligands.

| Ligand Type | Metal | Catalytic Application | Reference |

| Imidazole-derived carbene | Iron | Geminal dimerization of phenylacetylene | nih.gov |

| 1,2,3-Triazolylidene | Iron | Hydrosilylation of benzaldehyde, semi-hydrogenation of alkynes | nih.gov |

| 1H-Imidazole | Chromium(III), Cobalt(II) | Redox reactions (studied via cyclic voltammetry) | researchgate.netazjournalbar.com |

| Alkylated imidazoles | Various metals | Phase transfer catalysis, aldol (B89426) condensation, Michael addition, Mannich reaction | imp.kiev.ua |

Future Directions in Research on 1 3 Phenylpropyl 1h Imidazole

Exploration of New Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and regioselective synthetic methods for substituted imidazoles remains a strategic priority. rsc.orgrsc.org While classical methods like the Debus-Radziszewski synthesis are still in use, contemporary research is focused on creating more sustainable and versatile protocols. nih.govnih.gov

Future efforts will likely concentrate on metal-catalyzed cross-coupling reactions, which have shown promise in the N-arylation of imidazoles. nih.gov The use of copper and other transition metals as catalysts allows for the formation of N-substituted imidazoles under milder conditions and with greater functional group tolerance. nih.govresearchgate.net Additionally, multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a powerful and efficient approach to generate highly substituted and diverse imidazole (B134444) derivatives in a single step. acs.org The development of novel MCRs tailored for the synthesis of 1-(3-phenylpropyl)-1H-imidazole analogues could significantly streamline the drug discovery process.